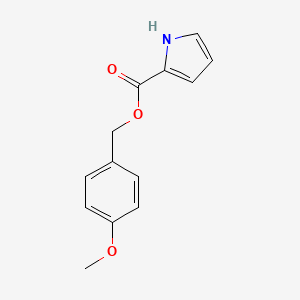

4-Methoxybenzyl 1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)9-17-13(15)12-3-2-8-14-12/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDUNCZWOOQNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzyl chloride with pyrrole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like bromine (Br2) and nitronium ion (NO2+) can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-methanol or pyrrole-2-carbaldehyde.

Substitution: Brominated or nitrated pyrrole derivatives.

Scientific Research Applications

Organic Synthesis

4-Methoxybenzyl 1H-pyrrole-2-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those containing pyrrole moieties. Its unique substitution pattern allows for the modification of its reactivity, making it suitable for a variety of synthetic pathways.

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and possess antimicrobial properties against various pathogens .

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of pyrrole-2-carboxylates exhibited significant cytotoxic effects on cancer cells, suggesting a promising avenue for drug development . The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its structural features that may interact with biological targets. Its ability to modulate enzyme activity positions it as a candidate for further development in treating diseases such as cancer and infections caused by resistant pathogens .

Case Study: Drug Development

In one investigation, researchers synthesized a series of pyrrole derivatives based on this compound and evaluated their activity against drug-resistant tuberculosis strains. The results indicated that certain modifications significantly enhanced their efficacy while maintaining low toxicity levels .

Industrial Applications

In addition to its laboratory applications, this compound is being investigated for use in industrial processes. Its chemical properties make it suitable for developing new materials and chemical processes that require specific reactivity profiles.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Key Observations:

- Substituent Effects : The 4-methoxybenzyl group in the target compound contrasts with smaller esters (e.g., methyl) or halogenated benzyl groups (e.g., 4-chlorobenzyl in ). Bulkier substituents like 4-methoxybenzyl may enhance lipid solubility or steric hindrance, affecting receptor binding .

- Biological Activity: Analogous 4-methoxybenzyl-containing pyridazinones () exhibit specificity as FPR2 agonists, suggesting that the methoxybenzyl moiety plays a critical role in receptor interaction.

Reactivity:

- The 4-methoxybenzyl ester may reduce electrophilicity at the carbonyl carbon compared to methyl esters, slowing nucleophilic attack (e.g., hydrolysis) .

- Regioisomeric derivatives (e.g., allyl and methylthio substituents in ) demonstrate that substitution patterns on the pyrrole ring significantly alter electronic distribution and reactivity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

4-Methoxybenzyl 1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound combines a pyrrole ring with a methoxybenzyl group and a carboxylate functional group, which enhances its lipophilicity and may influence its pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : CHNO

- Structural Features : The presence of the methoxy group increases lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for certain pyrrole derivatives have been reported as low as 3.12 μg/mL, demonstrating potent antibacterial activity compared to established antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrrole derivatives is well-documented. Studies have revealed that these compounds can inhibit specific enzymes involved in cancer progression. For example, structure-activity relationship (SAR) studies suggest that modifications on the pyrrole ring can enhance anticancer efficacy by improving interactions with target proteins involved in cell proliferation and survival .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes related to inflammation and cancer progression.

- Receptor Interaction : Docking studies suggest potential interactions with specific receptors or enzymes, providing insights into their therapeutic effects.

Case Studies

- Antimicrobial Evaluation : A study evaluated various pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis, where certain derivatives demonstrated MIC values below 0.016 μg/mL, indicating strong anti-TB activity .

- Anticancer Activity : In vitro studies on pyrrole derivatives revealed significant cytotoxic effects on cancer cell lines, with IC values indicating low toxicity towards normal cells while effectively targeting cancerous cells.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate | Similar methoxybenzyl substitution | Often used as an intermediate in drug synthesis |

| 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | Contains a carboxylic acid instead of an ester | Exhibits different solubility and reactivity |

| N-(4-methoxybenzyl)-pyrrole-2-carboxamide | Amide instead of ester | Potentially different biological activities due to amide stability |

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxybenzyl 1H-pyrrole-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via esterification or acylation of 1H-pyrrole-2-carboxylic acid derivatives. For example:

- Acylation : Reacting methyl or ethyl 1H-pyrrole-2-carboxylate (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) with 4-methoxybenzyl chloride or bromide under nucleophilic acyl substitution conditions. Catalysts like DMAP or bases (e.g., triethylamine) are often used to enhance reactivity .

- Ester Exchange : Transesterification of methyl/ethyl esters with 4-methoxybenzyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) or enzymatic methods.

- Key Characterization : Confirm the product via H/C NMR (e.g., methoxybenzyl aromatic protons at δ 6.8–7.4 ppm) and LC-MS for molecular ion verification .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies methoxybenzyl (δ 3.8–4.0 ppm for OCH₃) and pyrrole ring protons (δ 6.2–7.0 ppm). C NMR confirms carbonyl (C=O, δ 160–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~260–265).

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize low yields in methoxybenzyl-pyrrole coupling reactions?

- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if halogenated precursors are involved.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min vs. 24 hours conventional heating).

- Protecting Groups : Temporarily protect the pyrrole NH with Boc groups to enhance reactivity, followed by deprotection .

Q. How should researchers resolve contradictions in reported spectroscopic data for pyrrole derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may stem from tautomerism or solvent effects. Steps:

- Tautomer Analysis : Use 2D NMR (e.g., HSQC, HMBC) to confirm pyrrole ring substitution patterns.

- Control Experiments : Replicate literature conditions (solvent, temperature) to verify results.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors).

- QSAR Models : Train models on pyrrole derivatives’ bioactivity data to predict antibacterial or anticancer potential.

- Retrosynthesis AI : Tools like Synthia or Reaxys propose synthetic routes based on reaction databases .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.